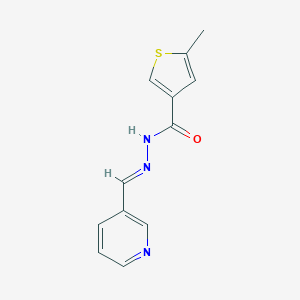

![molecular formula C13H12N2O2S B455834 3-[(4-Methylphenyl)thio]-5-nitroaniline CAS No. 438217-89-1](/img/structure/B455834.png)

3-[(4-Methylphenyl)thio]-5-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

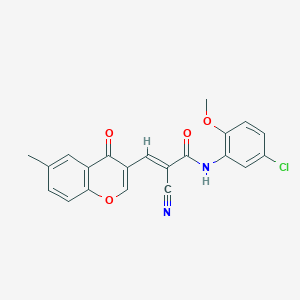

3-[(4-Methylphenyl)thio]-5-nitroaniline, also known as MTA or 4MTA, is an organic compound that has gained significant attention in scientific research in recent years. This compound belongs to the family of aromatic amines and has a molecular formula of C13H12N2O2S .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H12N2O2S . The molecular weight of this compound is 260.32 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H12N2O2S, and it has a molecular weight of 260.32 .Scientific Research Applications

Thermochemistry and Conformational Polymorphism

3-[(4-Methylphenyl)thio]-5-nitroaniline and its derivatives are studied for their unique thermochemical properties and conformational polymorphism. These compounds can exhibit different molecular conformations, leading to variations in crystal colors and packing modes. Such properties are essential in understanding the thermodynamic stability relationships between polymorphs and can have implications in material science, especially in the development of color polymorphic materials (Yu et al., 2000).

DNA-binding Studies and Biological Activities

Nitrosubstituted acyl thioureas, structurally related to this compound, have been synthesized and characterized for their potential anti-cancer properties. Preliminary investigations into the interaction of these compounds with DNA suggest a high binding affinity. Such interactions are crucial in understanding the mechanism of action of potential therapeutic agents (Tahir et al., 2015).

Chemotaxis and Biodegradation

Compounds similar to this compound have been used to study the chemotaxis and biodegradation pathways of certain microorganisms. These studies are significant for environmental decontamination and bioremediation, as they provide insights into the microbial degradation of nitrophenolic compounds (Bhushan et al., 2000).

Solid-State NMR and Electronic Structure Calculations

Solid-state NMR and electronic structure calculations have been used to analyze the molecular structure of polymorphic forms of compounds related to this compound. These studies shed light on the influence of molecular conformation on the NMR spectra and the chemical shift variations between different forms. Such research is pivotal in the field of materials science for understanding the properties of pharmaceutical solids (Smith et al., 2006).

properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHRWSHZTLQPLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)

![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455767.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B455773.png)